molecular formula C12H9NO2 B2931707 (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid CAS No. 1369457-20-4

(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid

Cat. No. B2931707
CAS RN: 1369457-20-4
M. Wt: 199.209
InChI Key: BAGIMTWNLLEVJG-DUXPYHPUSA-N
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Description

(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as IQ-1S or IQ-1 and is a member of the isoquinoline family of compounds. The chemical structure of IQ-1S consists of an isoquinoline ring attached to a propenoic acid group through a double bond.

Mechanism of Action

The mechanism of action of (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid is not fully understood. However, studies have shown that IQ-1S can activate the aryl hydrocarbon receptor (AhR) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid has several biochemical and physiological effects. These include the inhibition of cancer cell growth, induction of apoptosis, and activation of the AhR signaling pathway. Additionally, IQ-1S has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid in lab experiments is its potential therapeutic applications. Additionally, IQ-1S is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid. One area of research is in the development of new cancer therapies based on the compound. Additionally, studies are needed to further elucidate the mechanism of action of IQ-1S and to identify other pathways that may be affected by the compound. Finally, research is needed to optimize the synthesis of (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid to improve its solubility and other properties.

Synthesis Methods

The synthesis of (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an aryl halide with an alkenyl boronic acid in the presence of a palladium catalyst to yield the desired product.

Scientific Research Applications

(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that IQ-1S can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(E)-3-isoquinolin-6-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)4-2-9-1-3-11-8-13-6-5-10(11)7-9/h1-8H,(H,14,15)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGIMTWNLLEVJG-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN=C2)C=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid

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